molecular formula C11H9F3N2O3 B1412931 Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate CAS No. 1992985-72-4

Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate

Cat. No.: B1412931
CAS No.: 1992985-72-4
M. Wt: 274.2 g/mol
InChI Key: VJSDPSIGKHSCOH-UHFFFAOYSA-N
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Description

Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate (CAS: 1992985-72-4) is a high-purity chemical intermediate with the molecular formula C₁₁H₉F₃N₂O₃ and a molecular weight of 274.20 g/mol . It features a pyridine ring substituted with a cyano (-CN) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position, linked via an ether oxygen to an ethyl acetate moiety. This structure confers unique electronic properties due to the electron-withdrawing effects of the -CN and -CF₃ groups, enhancing its stability and reactivity in synthetic pathways.

The compound is manufactured under ISO-certified processes and serves as a critical intermediate in pharmaceutical research, particularly in the development of active pharmaceutical ingredients (APIs) . Its applications include use in nucleophilic substitution reactions, cyclization processes, and as a building block for agrochemicals or medicinal compounds targeting enzyme inhibition.

Properties

IUPAC Name

ethyl 2-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O3/c1-2-18-10(17)6-19-9-3-7(11(12,13)14)5-16-8(9)4-15/h3,5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSDPSIGKHSCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(N=CC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Direct Cyanation of Halogenated Pyridines

  • Starting material : 3-chloro-2-fluoro-5-trifluoromethylpyridine (from fluorination of 2,3-dichloro-5-trifluoromethylpyridine with KF/DMAC at 170°C for 5h).
  • Cyanation : React with NaCN or KCN in dichloroethane/water at 20–80°C for 2–3h.
    • Yield : ~88–89% for analogous cyano products.
    • Conditions : Use phase-transfer catalysts (e.g., benzyltriethylammonium chloride) to enhance reactivity.

Method B: One-Pot Halogen Exchange and Cyanation

  • Example :




















    StepReagents/ConditionsYield
    Fluorination2,3-dichloro-5-TFMP + KF/DMAC, 170°C, 5h97%
    CyanationNaCN, dichloroethane/H₂O, 20°C, 10h90.1%

Introduction of Ethyl Oxyacetate Side Chain

The hydroxyl group at the 3-position of the pyridine ring is functionalized via alkylation with ethyl bromoacetate:

Alkylation Reaction

  • Reagents :
    • 2-Cyano-3-hydroxy-5-trifluoromethylpyridine
    • Ethyl bromoacetate
    • Base: K₂CO₃ or NaH in anhydrous DMF/THF
  • Conditions :
    • Temperature: 60–80°C
    • Time: 6–12h
    • Yield : ~70–85% (estimated from analogous etherifications).

Optimization Considerations :

  • Steric hindrance from the adjacent cyano group may necessitate longer reaction times or elevated temperatures.
  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency.

Data Comparison of Key Steps

Step Method A (Direct Cyanation) Method B (One-Pot)
Starting Material 3-Chloro-2-fluoro-5-TFMP 2,3-Dichloro-5-TFMP
Solvent Dichloroethane/H₂O DMAC/dichloroethane
Catalyst Benzyltriethylammonium chloride Benzyltriethylammonium chloride
Temperature 20–80°C 170°C (fluorination)
Total Yield 88–89% 90.1% (two-step)

Critical Challenges and Solutions

  • Regioselectivity : Ensuring substitution at the 3-position requires careful control of reaction conditions. Electronic effects from the trifluoromethyl group direct nucleophilic attack to the 2- and 3-positions.
  • Purification : Vacuum distillation or column chromatography is essential due to polar byproducts.
  • Solvent Recovery : Dichloroethane and DMAC are recycled via distillation, reducing costs and environmental impact.

Proposed Synthetic Route

  • Fluorination : Convert 2,3-dichloro-5-trifluoromethylpyridine to 2-fluoro-3-chloro-5-trifluoromethylpyridine using KF/DMAC.
  • Cyanation : Substitute chlorine with cyanide using NaCN in dichloroethane/H₂O.
  • Hydrolysis : Convert 2-cyano-3-chloro-5-TFMP to 2-cyano-3-hydroxy-5-TFMP via base-mediated hydrolysis.
  • Alkylation : React with ethyl bromoacetate under basic conditions to form the target ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyano group can participate in hydrogen bonding and other interactions with target proteins, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate are compared below with analogous pyridine- and heterocycle-based ethyl esters. Key differences in substituents, molecular weight, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₁H₉F₃N₂O₃ 274.20 -CN (2-position), -CF₃ (5-position) Pharmaceutical intermediates, API synthesis
Ethyl [2-({3-chloro-5-fluoro-6-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl]-2-pyridinyl}oxy)phenoxy]acetate C₂₀H₁₅ClF₄N₃O₆ ~507.8 -Cl, -F, pyrimidinone ring Agrochemical research (herbicide intermediates)
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester C₁₃H₈F₆N₂O₂ 338.21 (as [M+H]⁺) Dual -CF₃ groups, pyrimidine-carboxylate Enzyme inhibition studies (e.g., kinase inhibitors)
Ethyl 3-cyano-1,2-dihydro-6-methyl-4-styryl-2-thioxopyridine-5-carboxylate C₂₂H₂₂N₂O₄S 410.13 -CN, thioxo group, styryl substituent Antibacterial/antifungal agent synthesis
Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)-pyridin-2-yl)oxy)phenoxy)propanoate C₁₇H₁₅ClF₃NO₄ 389.76 -Cl, -CF₃, phenoxy-propanoate Solubility modifier in drug formulations
Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate C₉H₁₁F₃N₂O₂ 244.19 Pyrazole ring, -CF₃ Agrochemical intermediates (pesticides)

Key Observations:

Electronic Effects : The target compound’s -CN and -CF₃ groups create a stronger electron-deficient pyridine ring compared to analogs with halogens (e.g., -Cl in ) or alkyl groups (e.g., -CH₃ in ), enhancing its reactivity in nucleophilic aromatic substitution .

Heterocyclic Diversity : Pyrazole-based analogs (e.g., ) lack the pyridine ring’s planar structure, altering binding affinity in biological systems.

Functional Group Diversity : Thioxo groups (e.g., in ) introduce sulfur-mediated reactivity, while carboxylate esters (e.g., ) favor hydrolysis under basic conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate
Reactant of Route 2
Reactant of Route 2
Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate

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